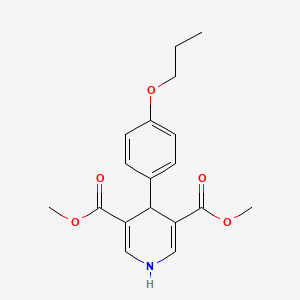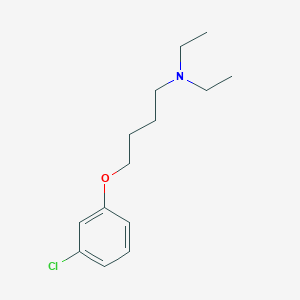![molecular formula C17H18N4O6S B4652805 N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea](/img/structure/B4652805.png)
N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea
Vue d'ensemble
Description
N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is also known as TAK-901 and has been synthesized through a specific method that will be discussed in This paper aims to provide an informative and engaging overview of the chemical compound, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. The compound specifically targets the enzyme Aurora kinase, which plays a critical role in cell division. By inhibiting this enzyme, the compound prevents the growth and division of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea have been studied extensively. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for the growth and spread of cancer cells. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea has several advantages for lab experiments. It is a potent inhibitor of Aurora kinase, making it a valuable tool for studying the role of this enzyme in cell division and cancer growth. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has been shown to have some toxicity in animal studies, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea. One potential direction is to further study the compound's mechanism of action and its potential applications in cancer treatment. Another direction is to investigate the compound's potential use in the treatment of inflammatory diseases. Additionally, researchers may explore ways to improve the compound's solubility and reduce its toxicity, making it a more viable therapeutic agent.
Applications De Recherche Scientifique
N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for chemotherapy. The compound has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6S/c22-17(19-14-2-1-3-15(12-14)21(23)24)18-13-4-6-16(7-5-13)28(25,26)20-8-10-27-11-9-20/h1-7,12H,8-11H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOAVRVXIIQVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Morpholin-4-ylsulfonyl)phenyl]-3-(3-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





acetyl]glycyl}amino)benzoate](/img/structure/B4652743.png)
![3,4-bis[(3-carboxypropanoyl)amino]benzoic acid](/img/structure/B4652745.png)
![3-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4652754.png)
![N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B4652756.png)

![5-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4652767.png)
amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4652772.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4652781.png)
![N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4652782.png)
![3-[2-(4-benzyl-1-piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4652791.png)
![8-quinolinyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B4652806.png)
